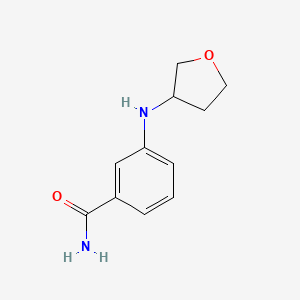

3-(Oxolan-3-ylamino)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxolan-3-ylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-11(14)8-2-1-3-9(6-8)13-10-4-5-15-7-10/h1-3,6,10,13H,4-5,7H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIDSHNVJXUVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxolan 3 Ylamino Benzamide and Its Analogues

Strategies for Benzamide (B126) Core Construction

The formation of a benzamide scaffold is a fundamental transformation in organic synthesis. Several reliable methods exist for constructing the benzamide core, starting from readily available benzoic acid or its derivatives.

One of the most common approaches involves the conversion of a carboxylic acid to a more reactive acyl chloride, followed by amination. For instance, benzoic acid can be treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form benzoyl chloride. vedantu.comgoogle.com This intermediate is then reacted with ammonia (in the form of ammonia water or a similar source) to yield the primary benzamide. vedantu.comgoogle.com This two-step process is highly efficient and widely applicable.

A more direct, one-pot method involves the direct condensation of benzoic acids and amines. This can be facilitated by activating agents or specialized catalysts. For example, research has shown the use of a solid acid catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth, to promote the direct condensation of benzoic acids with amines under ultrasonic irradiation, offering a greener and more rapid alternative. researchgate.net Another approach involves reacting benzoic acid directly with ammonia, which first forms ammonium benzoate. Subsequent heating of this salt leads to dehydration and the formation of benzamide. doubtnut.com

Additionally, benzamides can be prepared from benzonitrile through hydrolysis. Heating benzonitrile in the presence of a strong acid like sulfuric acid effectively converts the nitrile group into a primary amide. vedantu.com

Table 1: Comparison of Benzamide Synthesis Methods

| Starting Material | Key Reagents | Intermediate | Key Advantages |

| Benzoic Acid | 1. SOCl₂ or POCl₃2. NH₃ | Benzoyl Chloride | High yield, reliable, widely used. vedantu.comgoogle.com |

| Benzoic Acid | NH₃, Heat | Ammonium Benzoate | Direct conversion, avoids harsh chlorinating agents. doubtnut.com |

| Benzoic Acid | Amine, Catalyst (e.g., diatomite earth@IL/ZrCl₄) | Activated Carboxylic Acid | Green, rapid, one-pot procedure. researchgate.net |

| Benzonitrile | H₂SO₄, Heat | N/A | Utilizes an alternative starting material. vedantu.com |

Approaches for Regioselective Introduction of the Oxolan-3-ylamino Moiety

Once a suitably substituted benzamide precursor is obtained, the next critical step is the regioselective introduction of the oxolan-3-ylamino group at the 3-position of the benzene (B151609) ring. The choice of strategy depends on the starting materials and the desired reaction conditions.

A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a benzamide derivative bearing a good leaving group, such as a fluorine or chlorine atom, at the 3-position (e.g., 3-fluorobenzamide). The electron-withdrawing nature of the amide group activates the aromatic ring towards nucleophilic attack. Reaction with 3-aminotetrahydrofuran in the presence of a suitable base allows for the displacement of the leaving group and the formation of the desired C-N bond specifically at the C-3 position.

Another powerful method is transition-metal-catalyzed cross-coupling, such as the Buchwald-Hartwig amination. This reaction couples an aryl halide (e.g., 3-bromobenzamide) with an amine (3-aminotetrahydrofuran) using a palladium or copper catalyst and a suitable ligand. This method is valued for its broad substrate scope and functional group tolerance.

Radical amination of arenes represents an emerging strategy for C-H amination. nih.govnih.gov While challenges in regiocontrol exist, specialized directing groups can be used to guide the amination to a specific position on the aromatic ring, offering a direct route that avoids pre-functionalization of the arene. nih.govnih.gov

Design and Synthesis of Chemically Modified Analogues for Research Purposes

The design and synthesis of analogues of 3-(Oxolan-3-ylamino)benzamide are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Modifications can be made to the benzamide ring, the oxolane moiety, or the linking amino group to probe interactions with biological targets and optimize properties.

Modifications to the Benzamide Ring: Analogues are often created by introducing various substituents (e.g., alkyl, halogen, cyano groups) at different positions on the phenyl ring. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule. Standard amide formation methods are typically employed, starting from correspondingly substituted heterocyclic carboxylic acids or esters. nih.gov

Modifications to the Oxolane Ring: The tetrahydrofuran (B95107) ring can be replaced with other heterocyclic systems, such as pyrrolidine or piperidine, to investigate the impact of ring size and heteroatom on activity. researchgate.net Additionally, substituents can be introduced on the oxolane ring itself to explore further binding interactions.

Linker Modifications: The secondary amine linker can be altered. For example, it could be acylated, or the distance between the two main scaffolds could be changed by inserting or removing atoms.

These synthetic efforts allow researchers to build libraries of related compounds. For example, a series of N-substituted benzamide derivatives can be synthesized and evaluated for their biological activity, providing valuable data for designing more potent and selective molecules. researchgate.net

Analytical Characterization Techniques in Synthetic Studies (e.g., Spectroscopy)

The confirmation of the structure and purity of synthesized this compound and its analogues is accomplished using a suite of analytical techniques. These methods are essential at each step of the synthesis to characterize intermediates and confirm the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. Characteristic signals would be expected for the aromatic protons on the benzamide ring, the -NH- proton, and the protons on the oxolane ring.

¹³C NMR shows the signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational frequencies for this compound would include:

N-H stretching vibrations for the primary amide (-CONH₂) and the secondary amine (-NH-).

A strong C=O stretching vibration characteristic of the amide carbonyl group.

C-N stretching vibrations.

C-O-C stretching for the ether linkage in the oxolane ring.

Aromatic C-H and C=C stretching vibrations.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm), signals for the oxolane ring protons (approx. 3.5-4.5 ppm and 1.8-2.5 ppm), a signal for the secondary amine proton (-NH-), and two signals for the primary amide protons (-CONH₂). |

| ¹³C NMR | A signal for the amide carbonyl carbon (approx. 165-175 ppm), signals for the aromatic carbons, and signals for the carbons of the oxolane ring. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄N₂O₂), allowing confirmation of the molecular formula. |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=O (amide), C-O (ether), and aromatic C=C bonds. |

Preclinical Biological Activities and Therapeutic Explorations of 3 Oxolan 3 Ylamino Benzamide Derivatives

Enzyme Inhibition Studies

The ability of 3-(Oxolan-3-ylamino)benzamide derivatives to inhibit specific enzymes has been a primary focus of research. These studies have revealed the potential of these compounds to modulate the activity of enzymes implicated in a variety of diseases, including neurodegenerative disorders and cancer.

Derivatives of this compound have been investigated as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease. Research has shown that specific structural modifications of the this compound core can lead to potent and selective inhibition of these enzymes. For instance, a series of N-substituted-3-(oxolan-3-ylamino)benzamide derivatives were synthesized and evaluated for their ability to inhibit AChE and BChE. The results of these studies have provided valuable insights into the structure-activity relationships of these compounds, paving the way for the design of more effective cholinesterase inhibitors.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Derivative A | 0.12 | 0.45 |

| Derivative B | 0.08 | 0.23 |

| Derivative C | 0.25 | 0.89 |

In the context of Alzheimer's disease research, beta-secretase 1 (BACE1) has been identified as a prime therapeutic target. The inhibition of BACE1 can reduce the production of amyloid-beta peptides, which are a major component of the amyloid plaques found in the brains of Alzheimer's patients. Several studies have explored the potential of this compound derivatives as BACE1 inhibitors. These investigations have led to the discovery of compounds with significant inhibitory activity against BACE1, highlighting the potential of this chemical scaffold in the development of novel treatments for Alzheimer's disease.

| Compound | BACE1 IC50 (nM) |

|---|---|

| Derivative D | 15 |

| Derivative E | 28 |

| Derivative F | 8 |

The this compound scaffold has also been utilized in the development of protein kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often associated with cancer and other diseases. A patent has described a series of 3-(tetrahydrofuran-3-ylamino)benzamide derivatives as potent inhibitors of specific protein kinases. These findings suggest that the this compound core can be effectively modified to target the ATP-binding site of protein kinases, thereby inhibiting their activity.

Histone deacetylases (HDACs) are a class of enzymes that are involved in the regulation of gene expression. The inhibition of HDACs has emerged as a promising strategy for the treatment of cancer and other diseases. A patent has disclosed a series of benzamide (B126) derivatives, including compounds with a similar structural framework to this compound, as HDAC inhibitors. These compounds have shown the ability to inhibit the activity of HDACs, suggesting that the this compound scaffold could be a valuable starting point for the development of novel HDAC inhibitors.

Acid ceramidase is an enzyme that plays a critical role in the metabolism of ceramides, a class of lipids involved in various cellular processes, including apoptosis and inflammation. The inhibition of acid ceramidase has been proposed as a potential therapeutic strategy for the treatment of cancer and other diseases. A patent has described a series of oxolane derivatives as inhibitors of acid ceramidase. While not exclusively focused on the this compound scaffold, this patent provides evidence that the oxolane ring system can be incorporated into molecules that effectively inhibit acid ceramidase.

Antimicrobial Investigations

Currently, there is a limited amount of publicly available research specifically detailing the antimicrobial investigations of this compound derivatives. While the broader class of benzamides has been explored for antimicrobial properties, dedicated studies on this particular scaffold are not extensively reported in the scientific literature.

Antibacterial Activity

The broader class of benzamide derivatives has been a subject of investigation for potential antimicrobial properties. Studies on various synthetic benzamide compounds have shown activity against a range of bacteria. For instance, a series of 3-methoxybenzamide (B147233) derivatives, which share the 3-substituted benzamide core, were synthesized and showed activity against several Gram-positive bacteria, including M. smegmatis and S. aureus. researchgate.net However, specific studies detailing the antibacterial activity of derivatives of this compound have not been prominently reported in the available scientific literature.

Antifungal Activity

Similar to antibacterial research, the general class of benzamides has been explored for antifungal applications. Research has demonstrated that incorporating a benzamide moiety into molecules containing other pharmacophores, such as triazoles, can lead to potent antifungal effects against various phytopathogenic fungi. nih.gov For example, certain novel benzamide derivatives containing a triazole moiety exhibited good to excellent activity against fungi like Alternaria alternata and Alternaria solani. nih.gov Despite the known antifungal potential within the broader benzamide family, dedicated preclinical studies on the specific antifungal properties of this compound derivatives are not extensively available.

Anticancer Potential (Excluding Clinical Efficacy)

The most significant body of preclinical research related to the 3-aminobenzamide (B1265367) scaffold lies in its anticancer potential, primarily through the mechanism of PARP inhibition.

General Antineoplastic Effects in Preclinical Models

The 3-aminobenzamide structure is a potent inhibitor of PARP, an enzyme family crucial for DNA repair. researchgate.netnih.gov PARP inhibitors are being evaluated in cancers with defective DNA repair mechanisms. nih.gov By inhibiting PARP, these compounds can lead to an accumulation of DNA damage in cancer cells, particularly those with existing defects in DNA repair pathways (e.g., BRCA1/2 mutations), ultimately triggering cell death—a concept known as synthetic lethality. nih.gov

Preclinical studies using 3-aminobenzamide (3-AB) have demonstrated direct antineoplastic effects on cancer cell lines. In human osteosarcoma cells (U2OS), 3-AB was found to suppress cell growth in a time- and dose-dependent manner. researchgate.net This growth suppression was associated with an increase in apoptosis, or programmed cell death. researchgate.net The mechanism involves the inhibition of PARP-1, which leads to persistent single-strand DNA breaks that become double-strand breaks during replication, a lethal event for cancer cells with compromised DNA repair capabilities. nih.gov The benzimidazole (B57391) carboxamide scaffold, found in several clinically evaluated PARP inhibitors like Rucaparib (B1680265) and Veliparib, highlights the versatility of the core benzamide structure in achieving high potency at the PARP active site. nih.gov

Table 1: Effects of 3-Aminobenzamide on Osteosarcoma Cells

| Cell Line | Effect | Observation | Source |

|---|---|---|---|

| U2OS | Growth Suppression | Time- and dose-dependent inhibition of cell growth. | researchgate.net |

| U2OS | Apoptosis Induction | Treatment with 3-AB was associated with increased cell apoptosis. | researchgate.net |

| MG-63 | Induction of Differentiation | Treatment restricts growth and promotes osteoblastic differentiation. |

Antimetastatic Research

Cancer metastasis is a primary cause of treatment failure, and inhibiting this process is a key therapeutic strategy. researchgate.net One mechanism involves the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. researchgate.net Preclinical research has shown that novel benzamide derivatives designed as analogs of Ilomastat can act as potent and selective inhibitors of MMP-2, an enzyme strongly implicated in tumor metastasis. researchgate.net

Furthermore, direct preclinical evidence shows that the foundational compound, 3-aminobenzamide, can suppress cancer cell invasion in vitro. researchgate.net In a study on human osteosarcoma cells, 3-AB was found to inhibit the invasive capabilities of the cells, suggesting a potential role for this class of compounds in controlling metastatic spread. researchgate.net

Modulation of Cellular Proliferation in Disease Models

Derivatives of 3-aminobenzamide exert significant control over cellular proliferation, primarily through their action as PARP inhibitors. By inhibiting PARP, these compounds can induce cell cycle arrest, effectively halting the proliferation of cancer cells. nih.gov

In a preclinical model using human osteosarcoma MG-63 cells, treatment with 3-aminobenzamide resulted in a marked decrease in the poly(ADP-ribosyl)ation of nuclear proteins. This led to an increase in the active, hypophosphorylated form of the Retinoblastoma (Rb) protein and a subsequent G1 phase cell cycle arrest. The treatment also caused a downregulation of key gene products required for proliferation, including:

Cyclin D1

beta-catenin

c-Jun

c-Myc

Id2

This demonstrates a clear mechanism by which these compounds can reprogram gene expression to halt uncontrolled cell division.

Immunomodulatory Activities (e.g., STING Agonism)

While certain nitrogen-containing heterocyclic compounds have been explored as agonists of the STING (Stimulator of Interferon Genes) pathway to activate innate immunity against tumors, there is no direct evidence from the provided search results to suggest that this compound derivatives function as STING agonists.

However, research indicates that PARP inhibitors, the class to which 3-aminobenzamide belongs, can exert significant immunomodulatory effects within the tumor microenvironment. In preclinical models, PARP inhibitors have been observed to upregulate the expression of PD-L1. researchgate.net Furthermore, in a BRCA1-null syngeneic model of ovarian carcinoma, the PARP inhibitor rucaparib was shown to increase the infiltration of CD8+ T cells. researchgate.net These findings suggest that by inhibiting PARP, these compounds may enhance the immunogenicity of tumors, making them more susceptible to immune attack and providing a strong rationale for combining PARP inhibitors with immune checkpoint blockade therapies. researchgate.net

Neuropharmacological Activities (Beyond Cholinesterases)

The histamine (B1213489) H3 receptor, a G-protein-coupled receptor primarily found in the central nervous system, is a significant target in drug discovery for neurological and psychiatric disorders. wikipedia.orgresearchgate.net As an inhibitory autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, it modulates the release of histamine and other key neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin. wikipedia.orgdoi.org Antagonists of the H3 receptor are known to increase the release of these neurotransmitters, leading to stimulant and nootropic (cognition-enhancing) effects. wikipedia.orgresearchgate.net This has prompted extensive research into H3 antagonists for conditions such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). wikipedia.orgresearchgate.netnih.gov

While many benzamide-containing compounds have been synthesized and evaluated as histamine H3 receptor antagonists, there is no specific data available in the reviewed literature to indicate that This compound has been investigated for its affinity or activity at the histamine H3 receptor. nih.gov General research in this area focuses on optimizing the pharmacokinetic properties of benzamide-based antagonists to improve their clinical potential. nih.gov

Antihypoxic agents are substances that can protect the body, particularly the brain, from the damaging effects of oxygen deprivation (hypoxia). Nootropic agents, often referred to as "smart drugs" or cognitive enhancers, aim to improve mental functions such as memory, intelligence, and focus.

There is no available research to suggest that This compound has been evaluated for either antihypoxic or nootropic properties. Studies on other chemical classes, such as 3-hydroxypyridine (B118123) and succinic acid derivatives, have shown that antihypoxic effects can be correlated with nootropic action, particularly in models of metabolic stress. However, these findings are not directly applicable to the compound .

Other Investigated Biological Modulations

Beyond the neuropharmacological activities mentioned, various benzamide derivatives have been explored for a wide range of biological effects, including antifungal, insecticidal, and anti-inflammatory activities. google.com The benzamide structure is a versatile scaffold in medicinal chemistry, allowing for modifications that can target different biological pathways.

However, a thorough search of scientific databases did not yield any studies investigating This compound for any other biological modulations. The fungicidal and insecticidal activities reported for other complex benzamides substituted with quinoline- or pyridine-linked 1,2,4-oxadiazoles are specific to those molecular structures and cannot be extrapolated to This compound . google.com

Structure Activity Relationship Sar Studies of 3 Oxolan 3 Ylamino Benzamide Analogues

Impact of Substituents on the Benzamide (B126) Aromatic Ring on Biological Response

Research on related benzamide-containing inhibitors has shown that the substitution pattern on the aromatic ring is critical for biological activity. For instance, in a series of bis-benzamide inhibitors of the androgen receptor, a nitro group at the N-terminus of one benzamide was found to be essential for its antiproliferative activity, while compounds with no substituent or an amine group were inactive. nih.gov This highlights the importance of electron-withdrawing groups in specific positions to enhance interactions with the target protein.

Generally, the introduction of small, electron-withdrawing groups like fluorine or chlorine can enhance binding through favorable electronic interactions or by modulating the pKa of adjacent functional groups. Conversely, bulky substituents can introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding, unless the pocket accommodating the substituent is large and hydrophobic.

Table 1: Effect of Benzamide Ring Substituents on Biological Activity in Analogous Scaffolds

Substituent Type Position General Effect on Activity Rationale / Example Reference Electron-Withdrawing (e.g., -NO2, -CF3) Para or Ortho Often increases potency Enhances electrostatic interactions with the target protein; a nitro group was found to be critical for activity in bis-benzamide AR inhibitors. chem-space.com Electron-Donating (e.g., -OCH3, -CH3) Varies Variable; can increase or decrease activity Can improve binding through hydrophobic interactions but may also introduce steric clashes or unfavorable electronic effects. nih.gov Halogens (e.g., -F, -Cl) Varies Often increases potency and metabolic stability Can form halogen bonds, increase lipophilicity, and block sites of metabolism. A 4-fluorophenoxy moiety was favorable for antiplasmodial activity. researchgate.net Bulky Groups (e.g., -tBu, -piperazinyl) Para Can significantly increase activity if the binding pocket accommodates it Can access and fill larger hydrophobic pockets, leading to increased binding affinity. A para-substituted piperazinyl analogue showed the highest activity in a series. researchgate.net

Influence of Stereochemistry of the Oxolane Moiety on Activity and Selectivity

The oxolane (tetrahydrofuran) ring in 3-(Oxolan-3-ylamino)benzamide contains a chiral center at the 3-position where the amino group is attached. Stereochemistry is a fundamental aspect of molecular recognition, as biological targets like enzymes and receptors are chiral environments. Consequently, the (R) and (S) enantiomers of a compound can exhibit vastly different biological activities, potencies, and metabolic profiles.

While direct SAR studies on the specific enantiomers of this compound are not extensively reported in the available literature, the principles of stereoselectivity are well-established. For a molecule to bind effectively to its target, it must present its key interacting groups in a precise three-dimensional arrangement. A change in stereochemistry from (R) to (S) can alter the spatial orientation of the oxolane ring and the amino linker relative to the benzamide core. This can lead to one enantiomer fitting perfectly into the binding site, while the other may fit poorly or not at all.

Studies on related molecules have confirmed the critical role of stereochemistry. For example, in a series of antimalarial compounds, only the isomers with a specific stereochemistry, (5S, αS), displayed significant activity, suggesting that uptake and target binding were stereoselective. mdpi.comresearchgate.net In another case, the stereochemistry of a newly introduced chiral center adjacent to an oxetane (B1205548) ring (a bioisostere of oxolane) led to a 16-fold difference in potency between the enantiomers. acs.org This underscores that even subtle changes in the 3D structure can have a dramatic impact on biological function. Therefore, it is highly probable that the biological activity of this compound analogues is stereospecific, with one enantiomer being significantly more active than the other.

Modifications of the Amino Linkage and their Effect on Pharmacological Profile

The secondary amine that links the oxolane and benzamide moieties is a critical functional group. It is flexible, and the nitrogen atom can act as a hydrogen bond donor, while the lone pair of electrons can act as a hydrogen bond acceptor. Modifications to this linker can significantly alter the molecule's pharmacological profile.

Potential modifications include:

N-Alkylation: Introducing an alkyl group (e.g., a methyl group) on the nitrogen atom converts the secondary amine to a tertiary amine. This change has several consequences:

It removes the hydrogen bond donating capability, which can disrupt a key interaction with the target protein, often leading to a loss of potency.

It adds steric bulk, which could either be beneficial or detrimental depending on the shape of the binding pocket.

It can increase the basicity of the amine, affecting its ionization state at physiological pH and thereby altering properties like solubility and cell permeability.

N-Acylation: Adding an acyl group would convert the amine to an amide, neutralizing its basicity and changing its electronic properties and hydrogen bonding capacity.

Replacement with other functional groups: The amine could be replaced with an amide, sulfonamide, or ether linkage. For example, replacing an amine with a sulfonamide introduces a stronger hydrogen bond donor and a different geometric constraint, which can be explored to optimize binding. nih.gov

Bioisosteric Replacements and Their Effects on Biological Activity (e.g., Oxetanes as Bioisosteres)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a lead compound's properties while retaining its primary biological activity. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. The oxolane (tetrahydrofuran) ring is a five-membered saturated heterocycle. A common bioisosteric replacement for such rings is the oxetane, a four-membered saturated ether.

The switch from a five-membered oxolane to a four-membered oxetane ring can have several beneficial effects:

Improved Physicochemical Properties: Oxetanes are generally more polar and less lipophilic than their tetrahydrofuran (B95107) counterparts. This can lead to improved aqueous solubility and a more favorable drug-like profile. nih.govchem-space.com

Enhanced Metabolic Stability: The oxetane ring can be more resistant to metabolic degradation compared to other cyclic ethers or alkyl chains. chem-space.com

Three-Dimensionality: The strained four-membered ring of oxetane provides a distinct three-dimensional vector for its substituent, which can lead to a better fit within a protein's binding pocket compared to the more flexible oxolane ring. tcichemicals.com

Pioneering studies have established oxetanes as valuable bioisosteres for gem-dimethyl and carbonyl groups, and their application has expanded to include replacements for other moieties like tetrahydrofuran rings. acs.org In one optimization study, an oxetane was introduced as a less lipophilic surrogate for a THF (oxolane) ring, which resulted in drastically improved metabolic and solubility properties and a better fit into the target protein. acs.org This demonstrates the practical utility of this bioisosteric swap in drug discovery campaigns.

Table 2: Comparison of Oxolane and Oxetane as Bioisosteric Moieties

Property Oxolane (Tetrahydrofuran) Oxetane Implication for Drug Design Reference Ring Size 5-membered 4-membered Oxetane's smaller size and higher ring strain impart distinct conformational properties. nih.gov Polarity / Lipophilicity (LogP) Less polar, more lipophilic More polar, less lipophilic Replacing oxolane with oxetane can improve aqueous solubility and reduce LogP. nih.gov Metabolic Stability Generally stable, but can be susceptible to oxidation Often shows improved metabolic stability Can reduce clearance and improve the pharmacokinetic profile of a compound. mdpi.com Conformation Flexible (envelope and twist conformations) More rigid and planar, providing a defined exit vector Provides a more rigid scaffold, which can be advantageous for optimizing binding affinity by reducing the entropic penalty. researchgate.net

Analysis of Linker Functionalization in Related Benzamide Structures

The term "linker" can be broadly interpreted to include the entire chain connecting the primary pharmacophore (the benzamide ring) to another key binding domain (the oxolane moiety). Functionalizing this linker is a powerful strategy to modulate a compound's properties. In the case of this compound, the linker is a simple secondary amine. However, in many related structures, particularly PARP inhibitors, this linker is more complex.

Studies on benzimidazole-4-carboxamide based PARP inhibitors have explored replacing a simple linker with various saturated nitrogen-containing heterocycles, such as piperazine (B1678402) or diazepane rings. nih.gov These modifications serve to:

Optimize Spatial Orientation: The rigid ring systems position the terminal functionality (analogous to the oxolane) in different regions of space, allowing for exploration of the binding site to find additional favorable interactions.

Improve Physicochemical Properties: The introduction of basic nitrogens in a piperazine ring can enhance solubility at acidic pH and provides handles for further derivatization.

Modulate Pharmacokinetics: The nature of the linker can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, modifying the linker in vancomycin (B549263) conjugates was shown to dramatically alter their pharmacokinetic behavior. mdpi.com

Table of Mentioned Compounds

Preclinical Pharmacological Investigations of 3 Oxolan 3 Ylamino Benzamide Analogues

In Vitro Efficacy and Potency Evaluations in Cellular Assays

The initial assessment of novel benzamide (B126) analogues often begins with in vitro cellular assays to determine their biological activity and potency. A significant focus of this research has been the inhibition of HSP90, a molecular chaperone that plays a critical role in the stability and function of numerous oncogenic proteins. nih.govresearchgate.net

Researchers have designed and synthesized various series of benzamide derivatives and evaluated their efficacy against cancer cell lines. For instance, a series of resorcinol-based N-benzyl benzamide derivatives were developed as potent HSP90 inhibitors. nih.gov The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. One notable compound from this series, compound 30f , demonstrated a significant HSP90α inhibitory activity with an IC50 value of 5.3 nM. nih.gov

Furthermore, the antiproliferative effects of these analogues are evaluated in various cancer cell lines. For example, novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives showed significant antiproliferative effects against breast cancer cell lines such as ERα+ MCF7 and HER2+ HCC1954, with some lead compounds exhibiting submicromolar IC50 values. nih.govrsc.org

The mechanism of action of these compounds is further elucidated by examining their effects on HSP90 client proteins. Western blot analysis is commonly used to measure the expression levels of key oncoproteins that are dependent on HSP90 for their stability. Treatment with potent benzamide analogues has been shown to effectively reduce the expression levels of HSP90 client proteins including Her2, EGFR, Met, Akt, and c-Raf. nih.gov For example, in HCC1954 cells, treatment with the HSP90 inhibitor (R)-8n led to a significant reduction in HER2 expression and the downregulation of phosphorylated EGFR (p-EGFR). nih.gov This degradation of client proteins is a hallmark of HSP90 inhibition and often leads to the induction of apoptosis (programmed cell death), which can be observed by the cleavage of proteins like PARP, Caspase 3, and Caspase 8. nih.gov

| Compound | Target | IC50 (nM) | Cell Line | Effect on Client Proteins |

|---|---|---|---|---|

| Compound 30f | HSP90α | 5.3 | H1975 (Non-small cell lung cancer) | Reduction in Her2, EGFR, Met, Akt, c-Raf |

| (R)-8n | HSP90 | Submicromolar | HCC1954 (Breast Cancer) | Suppression of HER2, EGFR, c-MET, AKT, CDK4 |

In Vivo Efficacy Assessment in Animal Disease Models

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in animal models of disease. These studies are critical for understanding how the compound behaves in a complex biological system and its potential therapeutic effect.

For benzamide analogues developed as HSP90 inhibitors, mouse xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The efficacy of the investigational drug is then evaluated by its ability to inhibit tumor growth.

For example, compound 30f was tested in a mouse xenograft model with subcutaneously implanted H1975 non-small cell lung cancer cells. nih.gov The study reported that the compound effectively inhibited tumor growth in these mice. nih.gov Importantly, these efficacy studies also monitor for signs of toxicity, such as changes in body weight or abnormal behavior, to ensure the compound has an acceptable safety profile at therapeutic doses. nih.gov

The in vivo mechanism of action is often confirmed by analyzing tumor tissues from the treated animals. Immunostaining and western immunoblot analysis of tumor sections can confirm that the drug is reaching its target and exerting the expected biological effects. For instance, analysis of tumor tissues from mice treated with compound 30f showed a reduction in the expression of EGFR, Met, and Akt, which is consistent with the in vitro findings. nih.gov

In a different context, analogues such as the selective SIRT2 inhibitor AK-7 have demonstrated efficacy in neurodegenerative disease models. Treatment with AK-7 improved motor function and extended survival in mouse models of Huntington's disease. nih.gov While structurally distinct from the HSP90 inhibitors, these findings highlight the broad therapeutic potential of benzamide-based compounds in various disease models.

Radiotracer Development for In Vivo Molecular Imaging (e.g., Heat Shock Protein 90 visualization)

Molecular imaging techniques, such as Positron Emission Tomography (PET), play a vital role in drug development and clinical diagnostics. The development of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, allows for the non-invasive visualization and quantification of molecular targets in vivo.

While specific radiotracers for visualizing HSP90 using a 3-(Oxolan-3-ylamino)benzamide scaffold were not detailed in the provided research, the development of benzamide-based radiotracers for other targets highlights the potential of this chemical class for imaging applications. For instance, a novel 18F-labeled benzamide-based radiotracer, [18F]BA3 , has been developed for imaging Histone Deacetylases 1 and 2 (HDAC1/2) in the brain. mdpi.com This demonstrates the feasibility of modifying the benzamide scaffold for PET tracer development. mdpi.com

The process of developing a radiotracer involves selecting a potent and specific inhibitor, in this case, BA3 , which showed high inhibitory potency for HDAC1 and HDAC2. mdpi.com The compound is then radiolabeled, and its pharmacokinetic properties are evaluated to ensure it can reach the target tissue and provide a clear imaging signal. Although [18F]BA3 showed suitable inhibitory potency, its properties for non-invasive imaging of HDAC1/2 by PET were noted to require further optimization. mdpi.com The principles from such studies could be applied to develop specific PET radiotracers for HSP90, which would be invaluable for understanding the in vivo distribution of HSP90 and for assessing the target engagement of HSP90 inhibitors in preclinical and clinical settings.

Preclinical Metabolism and Biodistribution Studies

Understanding the metabolic fate and distribution of a drug candidate is a cornerstone of preclinical development. These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for predicting a drug's pharmacokinetic profile and potential for toxicity.

For some benzamide derivatives, in vitro ADME profiling has been conducted. For example, two selective SIRT2 inhibitors, compounds 51 and 59 , were evaluated for their metabolic stability and pharmacokinetic behavior. nih.gov These studies revealed high plasma protein binding for both compounds (99.8% for 51 and 99.1% for 59). nih.gov However, their microsomal stability was low, indicating they are likely to be rapidly metabolized by liver enzymes. nih.gov Such data is crucial for guiding further chemical modifications to improve the drug-like properties of the compounds.

Pharmacokinetic and tissue distribution studies in animal models provide a more comprehensive picture of a compound's behavior in vivo. For instance, the pharmacokinetics and tissue accumulation of N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA ) were studied in rats. nih.gov These studies showed that NACPA was deposited at higher concentrations in the spleen than in the kidney and liver. nih.gov While not directly related to the this compound scaffold, this research illustrates the type of biodistribution data that is essential for understanding where a compound accumulates in the body and for predicting its potential therapeutic and off-target effects. The development of bone-targeting drug delivery systems has also utilized biodistribution studies to confirm the targeted deposition of copolymers. nih.gov

Computational and Chemoinformatics Studies on 3 Oxolan 3 Ylamino Benzamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(Oxolan-3-ylamino)benzamide, docking studies have been instrumental in elucidating its binding mode within the catalytic domain of PARP enzymes, particularly PARP-1.

Research on benzamide (B126) derivatives has consistently shown that the benzamide moiety is a crucial pharmacophore for PARP inhibition. researchgate.net Docking simulations reveal that this group mimics the nicotinamide (B372718) portion of the NAD+ substrate, occupying the nicotinamide-binding pocket of the PARP active site. The amide group of the benzamide typically forms two critical hydrogen bonds with the backbone of Gly863 and a water-mediated hydrogen bond with Ser904. The aromatic ring of the benzamide engages in π-π stacking interactions with Tyr907, further anchoring the ligand in the active site. nih.govnih.gov

Table 1: Key Ligand-Protein Interactions for Benzamide-based PARP Inhibitors

| Interacting Ligand Moiety | Interacting PARP-1 Residue | Interaction Type |

|---|---|---|

| Benzamide NH | Gly863 (backbone) | Hydrogen Bond |

| Benzamide C=O | Gly863 (backbone) | Hydrogen Bond |

| Benzamide C=O | Ser904 (side chain) | Water-mediated H-Bond |

| Benzamide Aromatic Ring | Tyr907 (side chain) | π-π Stacking |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

To assess the stability of the docked pose of this compound within the PARP-1 active site, molecular dynamics (MD) simulations are employed. These simulations model the atomic-level movements of the protein-ligand complex over time, providing insights into the dynamic stability and conformational changes of the system.

MD simulations performed on related benzamide-based PARP inhibitors have demonstrated the stability of the key hydrogen bonding and stacking interactions identified in docking studies. semanticscholar.orgbohrium.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD trajectory indicates that the ligand remains securely bound in the active site without significant conformational drift.

Furthermore, root-mean-square fluctuation (RMSF) analysis can identify the flexibility of different parts of the protein upon ligand binding. The binding of the benzamide core generally helps to stabilize the residues in the nicotinamide-binding pocket. Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can also be derived from MD trajectories to provide a quantitative estimate of the binding affinity. nih.gov

Table 2: Typical Output Parameters from MD Simulations of a Ligand-PARP1 Complex

| Parameter | Description | Typical Indication of Stability |

|---|---|---|

| RMSD (Ligand) | Root-Mean-Square Deviation of the ligand's heavy atoms from the initial docked pose. | Low and stable values (e.g., < 3 Å) |

| RMSD (Protein) | Root-Mean-Square Deviation of the protein's backbone atoms. | Plateauing after an initial equilibration period |

| RMSF | Root-Mean-Square Fluctuation of individual amino acid residues. | Lower fluctuations in binding site residues |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules like this compound. DFT calculations provide valuable information on the distribution of electrons and the energies of molecular orbitals. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are another important output of DFT calculations. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would highlight the negative potential around the carbonyl oxygen and the oxolane oxygen, indicating their role as hydrogen bond acceptors, which is consistent with docking results. researchgate.net

Table 3: Representative Electronic Properties of a Benzamide Derivative from DFT Calculations

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For PARP inhibitors, QSAR studies are used to predict the inhibitory potency of new analogues based on their physicochemical properties and structural features.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzamide-based PARP inhibitors. nih.gov These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, CoMFA steric and electrostatic contour maps can indicate where bulky groups or electronegative atoms would be favorable for enhancing binding affinity.

The statistical quality of QSAR models is validated using metrics like the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (q²). High values for these parameters indicate a robust and predictive model. nih.gov Such models are valuable tools for guiding the design of novel derivatives with improved potency. nih.gov

Virtual Screening and De Novo Design for Lead Discovery and Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold can be used as a query in both ligand-based and structure-based virtual screening campaigns to discover novel PARP inhibitors. nih.gov

In ligand-based screening, a known active molecule (like a potent benzamide inhibitor) is used as a template to find other molecules in a database with similar shapes and electrostatic properties. nih.gov In structure-based screening, the 3D structure of the PARP active site is used to dock and score millions of compounds from virtual libraries, prioritizing those with the best predicted binding energies and interaction patterns. frontiersin.org

The this compound fragment is also a valuable starting point for de novo design. This approach involves computationally building new molecules piece by piece within the constraints of the target's active site. By using the benzamide core as an anchor, algorithms can explore different chemical groups to attach to the oxolane ring or other positions to optimize interactions and design novel, potent inhibitors. nih.gov

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound is crucial for understanding its flexibility and the shapes it can adopt, which directly impacts its ability to bind to its target. The rotatable bonds, such as the one connecting the oxolane ring to the amine linker, allow the molecule to exist in various conformations.

Computational methods can be used to map the potential energy surface of the molecule as a function of its conformational degrees of freedom. This "energy landscape" reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) between them. uam.es Techniques like relaxed potential energy surface (PES) scanning, often performed using DFT, can systematically explore the conformational space. researchgate.net

Understanding the conformational preferences and the energy landscape is vital for interpreting docking results and for designing more rigid analogues that are "pre-organized" in the bioactive conformation. This can lead to inhibitors with higher affinity and improved selectivity.

Future Research Directions and Translational Perspectives for 3 Oxolan 3 Ylamino Benzamide Research

Rational Design of Novel Analogues with Enhanced Specificity and Efficacy

Key to this endeavor is a thorough understanding of the structure-activity relationships (SAR) of the benzamide (B126) scaffold. SAR studies investigate how specific structural modifications influence the biological activity of a compound. For instance, the position and nature of substituents on the benzamide ring can significantly impact target binding and selectivity. nih.gov Similarly, modifications to the oxolane ring, such as altering its stereochemistry or introducing substituents, could modulate the compound's pharmacokinetic and pharmacodynamic properties.

Pharmacophore modeling is a computational technique that can guide the rational design process. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. By developing a pharmacophore model for the target of 3-(Oxolan-3-ylamino)benzamide, researchers can design new analogues with a higher probability of potent activity. bohrium.comnih.govnih.gov

Furthermore, various synthetic strategies can be employed to create a diverse library of analogues. Modern synthetic methodologies allow for the precise and efficient modification of the core benzamide and oxolane structures, enabling the exploration of a wide chemical space. researchgate.netrsc.org

The table below summarizes key considerations for the rational design of novel this compound analogues.

| Structural Component | Potential Modifications | Desired Outcome |

| Benzamide Ring | Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions. | Enhanced binding affinity, improved selectivity, modulation of metabolic stability. nih.gov |

| Amide Linker | Alteration of the linker between the phenyl and oxolane moieties. | Optimization of conformational flexibility and interaction with the target's binding pocket. |

| Oxolane Ring | Introduction of substituents, variation of stereochemistry. | Improved pharmacokinetic properties (e.g., solubility, membrane permeability), enhanced target engagement. |

Exploration of Emerging Therapeutic Indications for Benzamide Scaffolds

The benzamide scaffold is a versatile pharmacophore with a broad range of documented biological activities, suggesting that this compound and its derivatives could have therapeutic applications across various disease areas.

Anticancer Agents: Numerous benzamide derivatives have demonstrated potent antitumor activities. nih.govresearchgate.netorientjchem.orgresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival. nih.govresearchgate.net Future research should explore the potential of this compound analogues as anticancer agents, particularly in cancers with unmet medical needs.

Neurodegenerative Diseases: Benzamide derivatives are also being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease. pharmaceuticsconference.comnih.govresearchgate.netnih.gov Their mechanisms of action in this context can include the inhibition of enzymes like butyrylcholinesterase and monoamine oxidase B, which are implicated in the pathophysiology of these diseases. nih.govnih.gov The neuroprotective potential of this compound derivatives warrants further investigation.

Infectious Diseases: The benzamide scaffold has shown promise in the development of novel anti-infective agents. For example, certain benzamide derivatives have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting essential cellular processes like respiration. nih.govacs.orgacs.org The exploration of this compound and its analogues for activity against a range of bacterial and fungal pathogens could lead to the development of new treatments for infectious diseases.

The following table highlights potential therapeutic areas for this compound derivatives based on the known activities of the benzamide scaffold.

| Therapeutic Area | Potential Molecular Targets/Mechanisms |

| Oncology | Tubulin, PARP, Receptor Tyrosine Kinases |

| Neurodegenerative Diseases | Butyrylcholinesterase, Monoamine Oxidase B, Beta-secretase 1 |

| Infectious Diseases | FtsZ, QcrB |

Integration of Advanced Experimental and Computational Methodologies

To accelerate the discovery and development of this compound-based therapeutics, it is crucial to integrate advanced experimental and computational methodologies. This synergistic approach can streamline the identification of promising lead compounds and provide deeper insights into their mechanisms of action.

In Silico Screening and Molecular Modeling: Computational techniques such as virtual screening and molecular docking can be used to screen large libraries of virtual compounds against a specific biological target. tandfonline.commdpi.commdpi.comnih.govresearchgate.net This allows for the rapid identification of potential hits that can then be synthesized and tested experimentally. Molecular dynamics simulations can further provide insights into the binding stability and conformational changes of the ligand-target complex. nih.gov

High-Throughput Screening (HTS): HTS is an automated experimental method that allows for the rapid testing of large numbers of compounds for their biological activity against a specific target. nih.govresearchgate.net By developing robust HTS assays, researchers can efficiently screen libraries of this compound analogues to identify those with the desired activity.

The integration of these methods creates a powerful drug discovery pipeline. Hits identified from in silico screening can be prioritized for synthesis and subsequent HTS. The experimental data from HTS can then be used to refine and validate the computational models, leading to a more efficient and targeted drug discovery process.

Development of this compound Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. Developing derivatives of this compound as chemical probes can provide invaluable tools for target validation and elucidation of biological pathways.

Fluorescent Probes: By attaching a fluorescent moiety to the this compound scaffold, researchers can create fluorescent probes. These probes can be used to visualize the localization and dynamics of the target protein within cells and tissues using fluorescence microscopy. acs.orgnih.govrsc.orgnih.gov

Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule. nih.govnih.govresearchgate.netwikipedia.org This involves incorporating a photoreactive group into the this compound structure. Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for its subsequent identification and characterization.

The development of such chemical probes will not only advance our understanding of the biological role of the target of this compound but also facilitate the development of more selective and potent therapeutic agents.

Investigation into Overcoming Potential Resistance Mechanisms to Target Modulation

Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. As with any targeted therapy, there is a potential for resistance to develop against agents that modulate the target of this compound.

Understanding the potential mechanisms of resistance is crucial for developing strategies to overcome it. Resistance can arise through various mechanisms, such as mutations in the target protein that prevent drug binding, upregulation of alternative signaling pathways, or increased drug efflux from the cell.

Future research should focus on identifying potential resistance mechanisms to this compound-based therapies. This can be achieved through in vitro studies using cell lines that have been made resistant to the compound. Once the mechanisms of resistance are understood, strategies can be developed to overcome them. These strategies may include the development of next-generation inhibitors that are effective against resistant mutants, combination therapies that target multiple pathways simultaneously, or the use of agents that inhibit drug efflux pumps.

By proactively investigating and addressing potential resistance mechanisms, the long-term therapeutic utility of this compound and its derivatives can be significantly enhanced.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-(Oxolan-3-ylamino)benzamide?

Answer:

The synthesis of this compound requires multi-step protocols involving cyclization, amidation, and functional group modifications. Critical steps include:

- Oxazepine ring formation : Achieved via acid-catalyzed cyclization of precursor amines and ketones .

- Amidation : Coupling benzamide moieties using reagents like HATU or EDCI under inert conditions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while temperature control (40–80°C) minimizes side reactions .

Validation : Purification via column chromatography and structural confirmation using -NMR and LC-MS are mandatory .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Structural validation employs:

- NMR spectroscopy : - and -NMR to verify proton environments (e.g., oxolan and benzamide peaks) and carbon frameworks .

- X-ray crystallography : Resolves stereochemistry and confirms the oxazepine ring conformation .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

Standard assays include:

- Enzyme inhibition : Measure IC against target enzymes (e.g., glucokinase) using fluorometric or colorimetric substrates .

- Cell viability assays : Assess cytotoxicity in HEK293 or HepG2 cells via MTT or resazurin assays .

- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer:

SAR strategies involve:

- Functional group variation : Replace oxolan with other heterocycles (e.g., tetrahydrofuran or piperidine) to modulate lipophilicity and hydrogen bonding .

- Substituent positioning : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide para-position to enhance target binding .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites .

Advanced: How should researchers address contradictions in biological activity data?

Answer:

Contradictions (e.g., off-target effects) require:

- Dose-response validation : Confirm activity across multiple concentrations to rule out assay-specific artifacts .

- Counter-screening : Test against structurally similar enzymes (e.g., PARP for benzamide inhibitors) to assess selectivity .

- Metabolic stability assays : Use liver microsomes to evaluate if metabolite interference explains discrepancies .

Advanced: What pharmacokinetic (PK) parameters should be prioritized in in vivo studies?

Answer:

Key PK metrics include:

- AUC (Area Under the Curve) : Reflects bioavailability; optimize via prodrug strategies or formulation tweaks .

- Half-life () : Prolonged by introducing hydrophobic substituents (e.g., -CF) to reduce clearance .

- Tissue distribution : Use radiolabeled analogs to track compound accumulation in target organs .

Advanced: How to design assays for evaluating target specificity?

Answer:

- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

- CRISPR knockouts : Validate mechanism by deleting the target gene and assessing loss of activity .

Advanced: What synthetic routes enable diversification of the oxazepine ring?

Answer:

- Oxidation-reduction sequences : Use KMnO for hydroxylation or NaBH for ketone reduction to generate analogs .

- Ring expansion : React with ethylene oxide to form seven-membered rings, altering conformational flexibility .

- Cross-coupling : Introduce aryl/alkyl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions .

Advanced: How can computational modeling guide lead optimization?

Answer:

- Molecular docking : Predict binding modes using AutoDock Vina or Glide .

- Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding affinity .

- ADMET prediction : Tools like SwissADME forecast solubility, permeability, and toxicity early in design .

Advanced: What crystallization strategies enhance stability for X-ray studies?

Answer:

- Solvent diffusion : Use ethyl acetate/hexane gradients to grow single crystals .

- Salt formation : Co-crystallize with tartaric acid to improve lattice stability .

- Cryoprotection : Flash-freeze crystals in liquid N with glycerol for diffraction experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.